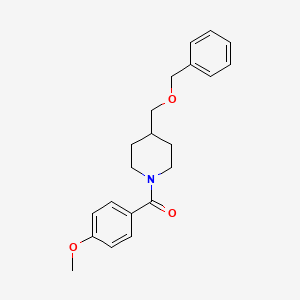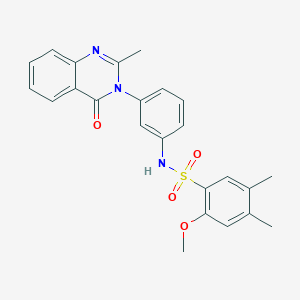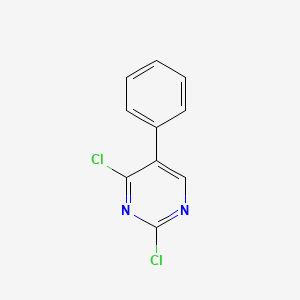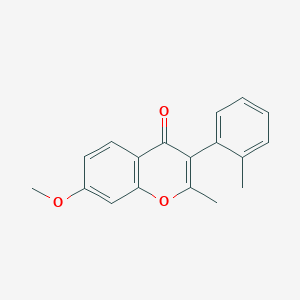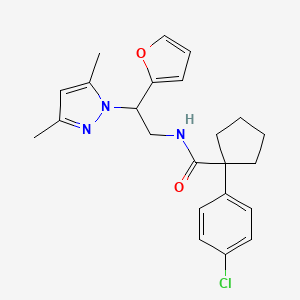![molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8](/img/structure/B2923551.png)
5-Chloro-7-methoxythieno[3,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methoxythieno[3,2-B]pyridine is a chemical compound with the CAS Number: 90690-91-8 . Its molecular formula is C8H6ClNOS and it has a molecular weight of 199.66 . The IUPAC name for this compound is 5-chlorothieno[3,2-b]pyridin-7-yl methyl ether .
Molecular Structure Analysis
The Inchi Code for 5-Chloro-7-methoxythieno[3,2-B]pyridine is 1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during data exchange.Physical And Chemical Properties Analysis
5-Chloro-7-methoxythieno[3,2-B]pyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
A significant application of 5-Chloro-7-methoxythieno[3,2-b]pyridine lies in its synthesis. Puvvala et al. (2014) describe a convenient and efficient method for synthesizing 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones, which include derivatives like 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This process involves thioalkylation followed by cyclization and demethylation, highlighting the versatility of 5-Chloro-7-methoxythieno[3,2-b]pyridine in synthetic chemistry (Puvvala, Jadhav, Farooq, Reddy, & Machiraju, 2014).
Chemical Reactions and Derivatives
The compound also plays a crucial role in the formation of various novel compounds. Klemm et al. (1994) demonstrated its involvement in reactions that lead to the formation of compounds like bis(6-thieno[2,3-b]pyridyl) disulfides, showcasing its utility in developing new chemical entities (Klemm, Muchiri, Anderson, Salbador, & Ford, 1994).
Applications in Polymer and Material Science
- Polymer Solar Cells: Chen et al. (2017) researched using pyridine derivatives, similar in structure to 5-Chloro-7-methoxythieno[3,2-b]pyridine, in creating alcohol-soluble conjugated polymers for cathode interfacial layers in polymer solar cells. This research underscores the potential of such compounds in advancing renewable energy technologies (Chen, Liu, He, Wu, Yang, Zhang, & Cao, 2017).
Biological and Environmental Applications
Antimicrobial Activities
Elossaily (2007) explored the synthesis of indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives, where structures similar to 5-Chloro-7-methoxythieno[3,2-b]pyridine were used. These compounds exhibited antimicrobial activities against various bacteria and fungi, indicating potential biomedical applications (Elossaily, 2007).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2017) studied chromenopyridine derivatives, structurally related to 5-Chloro-7-methoxythieno[3,2-b]pyridine, as corrosion inhibitors for steel in hydrochloric acid. Their research highlights the compound's relevance in industrial applications, especially in protecting materials from corrosion (Ansari, Quraishi, & Singh, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
5-chloro-7-methoxythieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSLXUICLEJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1SC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methoxythieno[3,2-B]pyridine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
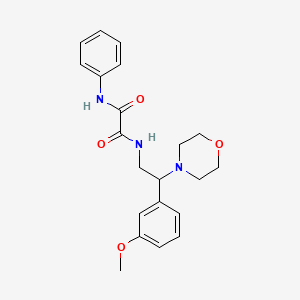
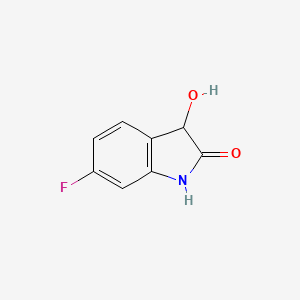
![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)
![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)
![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)
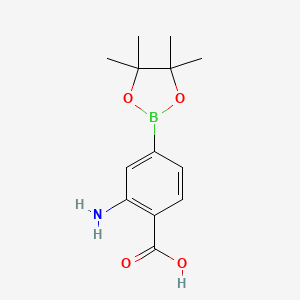
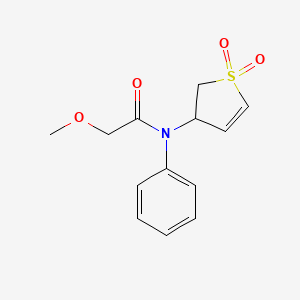
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
